molecular formula C16H18ClN3O B5554743 4-(4-chlorophenyl)-N-[(5-methyl-2-furyl)methylene]-1-piperazinamine

4-(4-chlorophenyl)-N-[(5-methyl-2-furyl)methylene]-1-piperazinamine

Cat. No. B5554743
M. Wt: 303.78 g/mol
InChI Key: HGPCPDZFLVJYSG-UHFFFAOYSA-N
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Description

The interest in piperazine derivatives, such as "4-(4-chlorophenyl)-N-[(5-methyl-2-furyl)methylene]-1-piperazinamine", lies in their diverse pharmacological activities and their potential as therapeutic agents. This compound belongs to a broader class of compounds that have been synthesized and explored for various biological activities, including enzyme inhibition and potential therapeutic applications.

Synthesis Analysis

The synthesis of related piperazine derivatives often involves linear bi-step approaches or nucleophilic aromatic substitution reactions. For instance, a series of compounds were synthesized through a linear bi-step approach, initiating with the coupling of 2-furyl(1-piperazinyl)methanone with dichloro-hydroxybenzenesulfonyl chloride under dynamic pH control, followed by O-substitution reactions to obtain the designed compounds (Abbasi et al., 2019).

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be characterized using various spectroscopic techniques such as IR, NMR, and X-ray diffraction. For example, the structural properties of a synthesized piperazine derivative were supported by spectral studies, indicating the importance of C-H…O hydrogen bonds and π…π interactions for crystal stabilization (Şahin et al., 2012).

Chemical Reactions and Properties

Piperazine derivatives exhibit various chemical reactions, including nucleophilic substitution and reductive amination. These reactions are crucial for modifying the molecular structure to enhance biological activity or to introduce specific functional groups. The reactivity of these compounds allows for the synthesis of a wide range of derivatives with potential pharmacological applications.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, can significantly influence their biological activity and application. X-ray crystallography studies provide insight into the crystal structures, which are stabilized by hydrogen bonding and other non-covalent interactions, affecting the compound's stability and reactivity.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and interaction with biological targets, are essential for understanding the compound's potential as a therapeutic agent. Studies on piperazine derivatives have shown that modifications in the molecular structure can lead to significant differences in enzyme inhibitory activity and interaction with bacterial strains, suggesting their potential as therapeutic agents (Hussain et al., 2017).

Scientific Research Applications

Antimicrobial Activities

Research has explored the synthesis of derivatives related to "4-(4-chlorophenyl)-N-[(5-methyl-2-furyl)methylene]-1-piperazinamine" for their antimicrobial properties. For instance, derivatives have been synthesized and assessed for antimicrobial activities against various microorganisms, demonstrating good to moderate activities. These studies highlight the potential of such compounds in the development of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Enzyme Inhibition for Therapeutic Applications

Another area of research has been the exploration of these compounds for their potential therapeutic applications, particularly in enzyme inhibition. A series of derivatives was synthesized and screened for their inhibitory activity against the α-glucosidase enzyme, a target for diabetes treatment. Some compounds exhibited considerable inhibitory activity, suggesting their potential utility in managing blood sugar levels in diabetic patients. Additionally, these compounds were evaluated for their hemolytic and cytotoxic profiles, ensuring their safety for further development (Abbasi et al., 2019).

Structural Analysis and Characterization

The structural analysis of related compounds, including "4-(4-chlorophenyl)-N-[(5-methyl-2-furyl)methylene]-1-piperazinamine," has also been a focus of research. Studies have detailed the synthesis and characterization of such compounds, offering insights into their molecular structure and potential interactions at the atomic level. This foundational knowledge is crucial for the rational design of compounds with enhanced performance for specific applications (Song, Kumar, Chandraju, Naveen, & Li, 2012).

Novel Synthesis Methods

Innovative synthesis methods for producing compounds related to "4-(4-chlorophenyl)-N-[(5-methyl-2-furyl)methylene]-1-piperazinamine" have been explored to improve efficiency and yield. These methods aim to optimize reaction conditions and explore new chemical pathways for the synthesis of these compounds. Research in this area contributes to the broader field of synthetic chemistry, enabling the production of compounds with potential applications in various domains, including pharmaceuticals and materials science (Guna, Patolia, Patel, & Purohit, 2009).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Piperazine rings are common in many drugs, including antipsychotics and antidepressants, and can interact with various biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(5-methylfuran-2-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O/c1-13-2-7-16(21-13)12-18-20-10-8-19(9-11-20)15-5-3-14(17)4-6-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPCPDZFLVJYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(5-methylfuran-2-yl)methanimine

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